molecular formula C21H18ClN3O3S2 B2827302 N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260910-26-6

N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2827302
CAS No.: 1260910-26-6
M. Wt: 459.96
InChI Key: PCIZNLIXOSQXMJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. It includes a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . This ring is part of a larger thieno[3,2-d]pyrimidin-1-yl group, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring . The compound also contains an acetamide group, which is a carboxamide derived from acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could participate in nucleophilic substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could increase its solubility in polar solvents .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. For example, the study conducted by Cannito et al. (1990) explored the pharmacological properties of thieno[2,3-d]pyrimidin-4-one 2-thiones, demonstrating some compounds in this class exhibit analgesic and anti-inflammatory effects comparable to acetylsalicylic acid, albeit without toxicity at a dose of 1000 mg/kg (Cannito et al., 1990). Another study by Sondhi et al. (2009) on pyrimidine derivatives, including compounds with thiophene moieties, showed significant anti-inflammatory and analgesic activities at certain doses, highlighting the potential of thieno[3,2-d]pyrimidine compounds in developing new analgesic and anti-inflammatory drugs (Sondhi et al., 2009).

Antitumor Activity

The antitumor potential of thieno[3,2-d]pyrimidine derivatives has also been a subject of interest. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives bearing different functional groups. These compounds displayed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines, with some compounds showing activity nearly as effective as doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Based on the functional groups present, it could potentially interact with biological macromolecules through hydrogen bonding, ionic interactions, or hydrophobic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve synthesizing analogs of this compound to explore structure-activity relationships, or investigating its biological activity in more detail .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c22-15-5-3-14(4-6-15)12-23-18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-16-2-1-10-29-16/h1-6,8,10-11,17,19H,7,9,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPLOADSEPZXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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